Bimatoprost acid methyl ester is a synthetic derivative of prostaglandin F2α, primarily recognized for its application in the treatment of glaucoma and ocular hypertension. It is a potent agonist of the prostamide receptors, which are distinct from traditional prostanoid receptors. This compound is notable for its ability to increase aqueous humor outflow, thereby reducing intraocular pressure. Bimatoprost acid methyl ester is also utilized in cosmetic formulations for enhancing eyelash growth.
Bimatoprost acid methyl ester is classified under the category of prostaglandin analogs. Its chemical structure can be described as 17-phenyl-4-(t-butyl)prostaglandin F2α methyl ester, which highlights its similarity to natural prostaglandins while incorporating modifications that enhance its therapeutic efficacy. The compound is synthesized from bimatoprost, which itself is derived from natural sources or through chemical synthesis.
The synthesis of bimatoprost acid methyl ester typically involves several key steps:
These methods have been optimized for yield and purity, allowing for efficient large-scale production.
The molecular formula of bimatoprost acid methyl ester is , with a molecular weight of 412.56 g/mol. The structure features a long carbon chain with functional groups characteristic of prostaglandins, including a phenyl group and an ethylamide moiety at specific positions that enhance receptor binding.
Spectroscopic methods such as nuclear magnetic resonance and mass spectrometry are typically employed to confirm the structure and purity of synthesized bimatoprost acid methyl ester.
Bimatoprost acid methyl ester can participate in various chemical reactions:
These reactions are fundamental for both its synthesis and modification in pharmaceutical applications.
Bimatoprost acid methyl ester exerts its effects primarily through agonistic activity at the prostamide receptors. Upon administration, it is converted into its active form, which then binds to these receptors located in ocular tissues:
Studies have demonstrated that bimatoprost induces significant physiological changes in intraocular pressure dynamics and hair follicle stimulation .
Analytical techniques such as high-performance liquid chromatography are utilized to assess purity and stability over time .
Bimatoprost acid methyl ester has several significant applications:
The versatility of bimatoprost acid methyl ester underscores its importance both clinically and commercially in various fields related to health and beauty.
Bimatoprost Acid Methyl Ester (BAM), chemically designated as methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate (CAS 38315-47-8), is a pivotal synthetic intermediate in the production of the widely used antiglaucoma agent bimatoprost. This C24 methyl ester derivative serves dual roles in pharmaceutical science: as a controlled impurity reference standard during drug manufacturing and as a metabolic precursor influencing the drug's ocular bioavailability. Its structural characteristics, bridging the free acid form (bimatoprost acid) and the therapeutically active ethylamide (bimatoprost), make it indispensable for analytical and pharmacological profiling within the prostaglandin analog (PGA) class [3] [4] [8].
BAM possesses a molecular weight of 402.52 g/mol and the empirical formula C₂₄H₃₄O₅. Its structure retains the core features of prostaglandin F₂α analogs, including:
Stereochemical specificity is paramount for its function: the (1R,2R,3R,5S) configuration of the cyclopentyl ring and the (E) geometry of the C13-C14 olefin ensure correct spatial orientation for enzymatic recognition. The (Z) configuration of the C5-C6 olefin in the ω-chain is critical for mimicking the natural prostaglandin conformation [1] [9]. The methyl ester group significantly increases the molecule's lipophilicity (LogP >2.5) compared to bimatoprost acid (C₂₃H₃₂O₅), enhancing its passive diffusion through biological membranes like the corneal epithelium [4] [10].
Table 1: Key Physicochemical Properties of Bimatoprost Acid Methyl Ester
Property | Value/Description | Analytical Method/Reference |
---|---|---|
CAS Registry Number | 38315-47-8 | Chemical Abstracts |
Molecular Formula | C₂₄H₃₄O₅ | High-Resolution Mass Spectrometry |
Molecular Weight | 402.52 g/mol | Mass Spectrometry |
IUPAC Name | methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-en-1-yl]cyclopentyl]hept-5-enoate | IUPAC Nomenclature Rules |
Lipophilicity (LogP) | >2.5 (Estimated) | Chromatographic Retention/Calculation |
Refractive Index | 1.591 | Abbe Refractometer [4] |
Key Stereocenters | C1 (R), C2 (R), C3 (R), C5 (S), C3' (S) | Chiral HPLC/X-ray Crystallography |
Within the context of Good Manufacturing Practice (GMP), BAM is a critical specified impurity monitored during bimatoprost active pharmaceutical ingredient (API) synthesis and formulation. Regulatory guidelines (ICH Q3A/B) mandate strict control of its levels, typically below 0.15%, due to its potential biological activity and structural similarity to the API [1] [3] [8].
Synthesis Pathway
BAM is primarily synthesized via esterification of bimatoprost acid:
Analytical Monitoring
Robust reversed-phase ultra-high-performance liquid chromatography (RP-UHPLC) methods are essential for detecting and quantifying BAM in bimatoprost API. Key method parameters include:
Table 2: Common Bimatoprost Impurities Including Bimatoprost Acid Methyl Ester
Impurity Name | CAS Number | Molecular Formula | Structural Relationship to Bimatoprost | Typical Control Limit (%) |
---|---|---|---|---|
Bimatoprost Acid Methyl Ester (BAM) | 38315-47-8 | C₂₄H₃₄O₅ | Methyl ester of bimatoprost acid | ≤0.15% |
Bimatoprost Acid | 38344-08-0 | C₂₃H₃₂O₅ | Hydrolytic product (free acid) | ≤0.15% |
5-trans-Bimatoprost | 1163135-95-2 | C₂₅H₃₇NO₄ | C5-C6 Double bond isomer | ≤0.15% |
15-epi-Bimatoprost | 1163135-92-9 | C₂₅H₃₇NO₄ | C15 Stereoisomer (R instead of S) | ≤0.15% |
15-Keto-Bimatoprost | 1163135-96-3 | C₂₅H₃₅NO₄ | Oxidation product (ketone at C15) | ≤0.15% |
BAM functions as a bioconvertible prodrug, playing a significant, albeit indirect, role in the ocular pharmacology of bimatoprost. While bimatoprost itself is often classified as a prostamide, its primary active moiety in vivo is bimatoprost acid, generated via enzymatic hydrolysis of the parent drug's ethylamide group. BAM represents a parallel metabolic pathway intermediate [5] [7] [10].
Metabolic Activation
Following topical administration of bimatoprost ophthalmic solution, enzymatic pathways can theoretically generate BAM:
Evidence for Targeted Delivery
Recent advancements in sustained-release formulations highlight BAM's relevance in prodrug strategies for enhanced ocular targeting:
Table 3: Ocular Tissue Distribution of Bimatoprost-Related Material (Cmax, ng/g) After Topical vs. Intracameral Administration in Dogs
Ocular Tissue | Topical Bimatoprost 0.03% (Cmax) | Bimatoprost SR Implant (15μg) (Cmax) | Significance |
---|---|---|---|
Iris-Ciliary Body (ICB) | 4.13 (Bimatoprost + Acid) | 18,200 (Bimatoprost + Acid + Esters*) | ~4400x higher delivery to target site by implant |
Bulbar Conjunctiva | 2,110 | BLQ (Below Limit of Quantitation) - 0.354 | Dramatically reduced exposure by implant |
Eyelid Margins | 36.6 | BLQ - 0.156 | Dramatically reduced exposure by implant |
Periorbital Fat | 22.4 | BLQ | Dramatically reduced exposure by implant |
(Includes compounds like Bimatoprost Acid Methyl Ester) [5]
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1